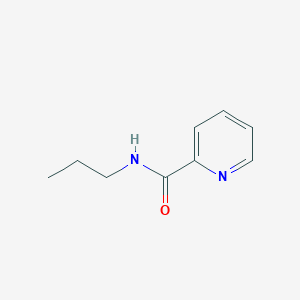
N-Propylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propylpicolinamide: is a chemical compound derived from picolinic acid It is an important intermediate in the synthesis of various biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions: N-Propylpicolinamide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of picolinic acid with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity of the final product. Industrial methods may involve continuous flow reactors and advanced purification techniques to achieve large-scale production .
化学反応の分析
Types of Reactions: N-Propylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted picolinamides.
科学的研究の応用
N-Propylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in cancer therapy.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N-Propylpicolinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of fungal cells by disrupting their cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
5-Bromo-N-propylpicolinamide: This compound is structurally similar but contains a bromine atom, which can alter its chemical properties and biological activities.
4-(4-Aminophenoxy)-N-propylpicolinamide: Another derivative with potential biological activities, used in the synthesis of small molecule inhibitors.
Uniqueness: N-Propylpicolinamide is unique due to its specific structure and the versatility it offers in chemical synthesis. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in research and industry .
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
N-propylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,11,12) |
InChIキー |
ZKMAXNQPYAWJKG-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
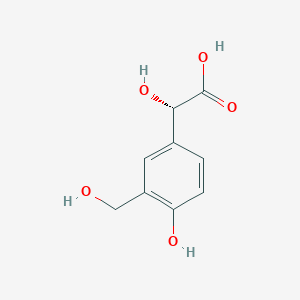
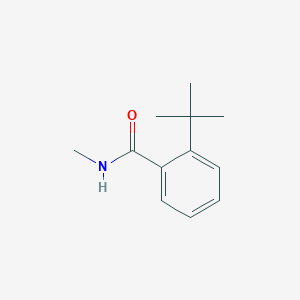
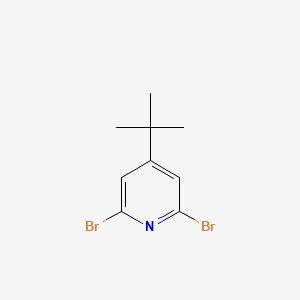
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
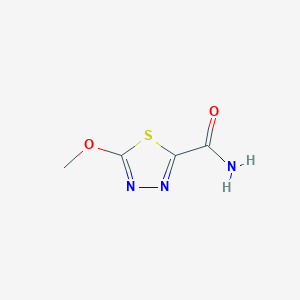
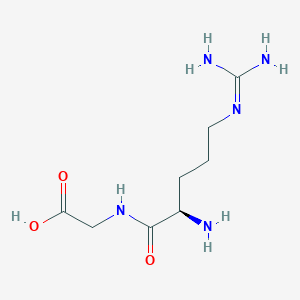
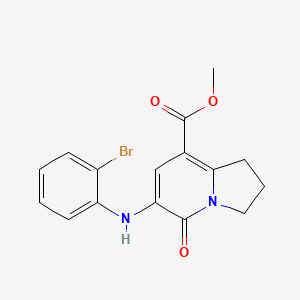
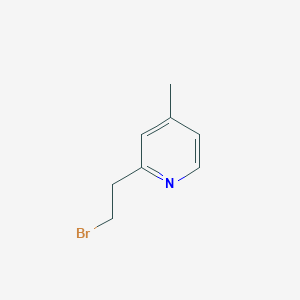
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
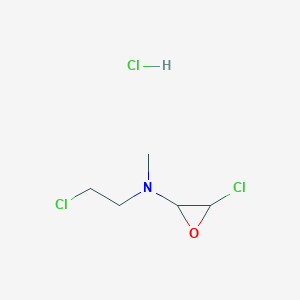
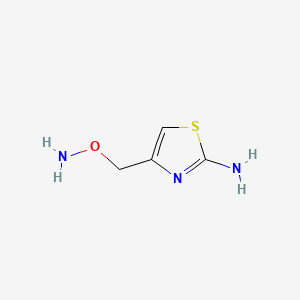
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
